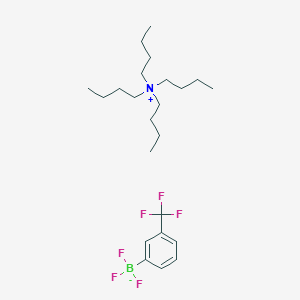
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) is a chemical compound with the molecular formula C16H36BN•C7H4F6 and a molecular weight of 455.37 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique properties, which make it valuable for various scientific applications.
Méthodes De Préparation
The synthesis of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves several steps. One common method includes the reaction of a trifluoromethyl-phenylboronic acid derivative with tetrabutylammonium fluoride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, as it is primarily used in research rather than large-scale industrial applications. the synthesis process can be scaled up with appropriate modifications to the reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) has several scientific research applications:
Biochemistry: This compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: While not directly used in therapeutic applications, it serves as a valuable tool in medicinal chemistry research to develop new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves its ability to participate in various chemical reactions. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) can be compared with other similar compounds, such as:
Tetrabutylammonium tetrafluoroborate: Used as a phase transfer catalyst and electrolyte in various chemical reactions.
Tetrabutylammonium hexafluorophosphate: Commonly used in electrochemistry and as a supporting electrolyte.
Tetrabutylammonium perchlorate: Utilized in organic synthesis and electrochemical applications.
The uniqueness of this compound) lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
tetrabutylazanium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H4BF6/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIJAIVASGMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40BF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














